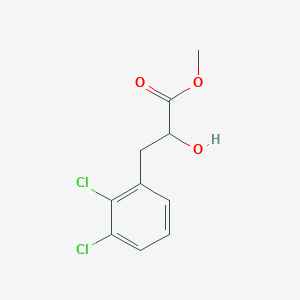
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a methyl ester group, a hydroxy group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(2-methoxy-3-chlorophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester bond results in the formation of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid and methanol. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-hydroxybutanoate
Uniqueness
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dichlorophenyl group and the hydroxy group on the propanoate backbone. This unique structure can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and related research findings.
- Molecular Formula : C10H10Cl2O3
- Molecular Weight : 249.09 g/mol
- Structure : The compound features a hydroxyl group, a dichlorophenyl moiety, and an ester functional group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains.
- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : It may influence various cellular signaling pathways that regulate immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Scavenging ability measured via DPPH assay | |
| Anti-inflammatory | Reduced cytokine levels in cell cultures |
Detailed Research Findings
- Antimicrobial Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
InChI Key |
BRAXROWJXNYMJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















